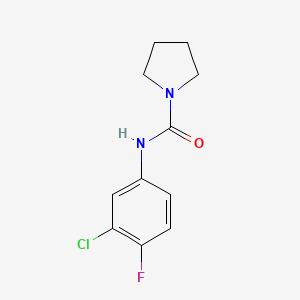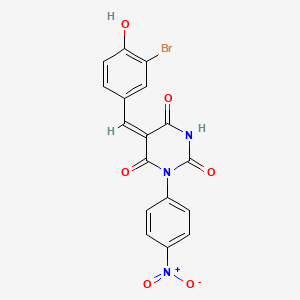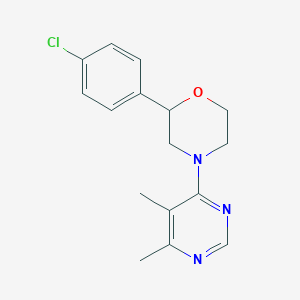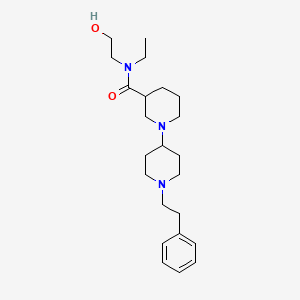
N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide, commonly known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Mécanisme D'action
CPP-115 inhibits N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase, an enzyme that is responsible for the breakdown of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide in the brain. By inhibiting N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase, CPP-115 increases the levels of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide, which in turn enhances N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and reduces neuronal excitability. This mechanism of action is similar to that of other N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide in the brain, which in turn enhances N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and reduces neuronal excitability. This effect has been demonstrated in both animal models and human studies. Additionally, CPP-115 has been shown to have minimal effects on other neurotransmitter systems, such as dopamine and serotonin, which suggests that it may have a favorable side effect profile compared to other N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-115 for lab experiments is its high potency and specificity for N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase inhibition. This allows for precise modulation of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission without affecting other neurotransmitter systems. Additionally, CPP-115 has been shown to have good oral bioavailability and a favorable pharmacokinetic profile, which makes it suitable for in vivo studies.
One limitation of CPP-115 for lab experiments is its relatively short half-life, which may require frequent dosing in some experimental paradigms. Additionally, CPP-115 has not been extensively studied in humans, which limits its translational potential.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase inhibitors for therapeutic use. Additionally, further studies are needed to determine the efficacy and safety of CPP-115 in humans, particularly in the treatment of neurological disorders such as epilepsy and addiction. Finally, there is a need for more research on the long-term effects of CPP-115 on N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and neuronal excitability.
Méthodes De Synthèse
CPP-115 can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has shown promising results in reducing seizure activity and anxiety-like behaviors in animal models. Additionally, CPP-115 has been shown to reduce drug-seeking behavior in rodents addicted to cocaine and opioids.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-9-7-8(3-4-10(9)13)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZSETNAKWXGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)

![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)
![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)


![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)
![3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)
![rel-(4aS,8aR)-6-[(3,5-difluoro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303340.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)
